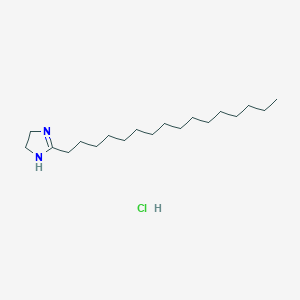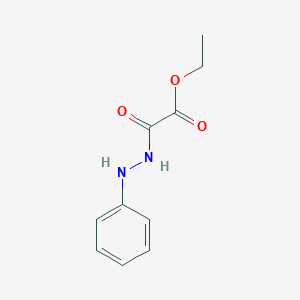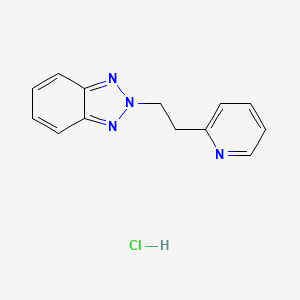
1-Chloro-2,4-dimethoxy-3-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,4-dimethoxy-3-methylbenzene is an aromatic compound with a benzene ring substituted by a chlorine atom, two methoxy groups, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-dimethoxy-3-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of 2,4-dimethoxy-3-methylbenzene using chlorine gas in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under controlled temperature conditions to ensure selective chlorination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and advanced separation techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,4-dimethoxy-3-methylbenzene undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and alkylation, due to the electron-donating effects of the methoxy groups.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) at low temperatures.
Sulfonation: Sulfur trioxide (SO3) or concentrated sulfuric acid (H2SO4).
Alkylation: Alkyl halides (R-Cl) in the presence of aluminum chloride (AlCl3).
Oxidation: Potassium permanganate (KMnO4) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products:
Nitration: 1-Chloro-2,4-dimethoxy-3-methyl-5-nitrobenzene.
Sulfonation: 1-Chloro-2,4-dimethoxy-3-methyl-5-sulfonic acid.
Oxidation: 1-Chloro-2,4-dimethoxy-3-carboxybenzene.
Reduction: 2,4-Dimethoxy-3-methylbenzene.
Scientific Research Applications
1-Chloro-2,4-dimethoxy-3-methylbenzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-chloro-2,4-dimethoxy-3-methylbenzene depends on its specific application. In biological systems, it may interact with cellular membranes, enzymes, or receptors, leading to various biochemical effects. For example, derivatives of this compound have been shown to disrupt fungal cell membranes, leading to cell death through apoptosis . The molecular targets and pathways involved may include reactive oxygen species (ROS) generation and mitochondrial dysfunction .
Comparison with Similar Compounds
- 2-Chloro-1,3-dimethoxy-5-methylbenzene
- 1-Chloro-3,5-dimethylbenzene
- 2,4-Dimethoxy-3-methylbenzene
Comparison: 1-Chloro-2,4-dimethoxy-3-methylbenzene is unique due to the specific positioning of its substituents, which influences its reactivity and properties. Compared to 2-chloro-1,3-dimethoxy-5-methylbenzene, the position of the chlorine atom and methoxy groups affects the compound’s electron density and steric hindrance, leading to different reactivity patterns in electrophilic substitution reactions . Similarly, 1-chloro-3,5-dimethylbenzene lacks the methoxy groups, resulting in different chemical behavior and applications .
Properties
CAS No. |
105103-98-8 |
|---|---|
Molecular Formula |
C9H11ClO2 |
Molecular Weight |
186.63 g/mol |
IUPAC Name |
1-chloro-2,4-dimethoxy-3-methylbenzene |
InChI |
InChI=1S/C9H11ClO2/c1-6-8(11-2)5-4-7(10)9(6)12-3/h4-5H,1-3H3 |
InChI Key |
HEDBIFMCQDNLML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester](/img/structure/B13998079.png)

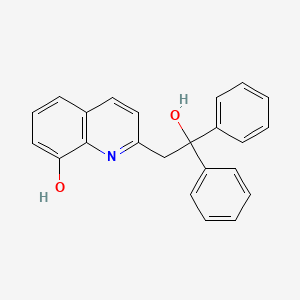
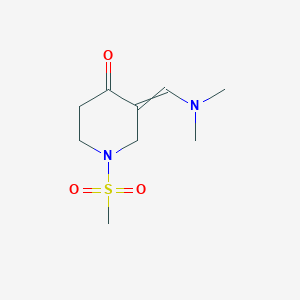
![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B13998095.png)
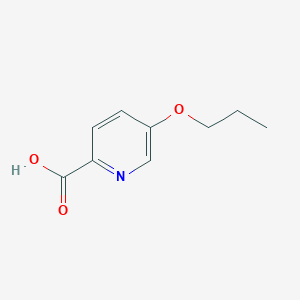
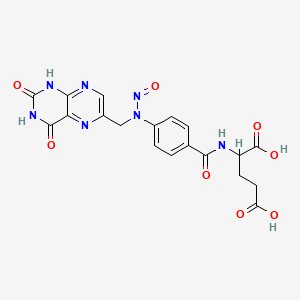

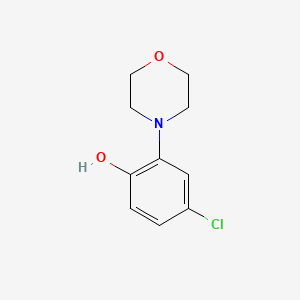
![ethyl N-[6-amino-4-[[3-(4-chloro-N-methylanilino)-2-oxopropyl]amino]-5-nitropyridin-2-yl]carbamate](/img/structure/B13998117.png)
